1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane is a chemical compound classified as a diazepane, which is a seven-membered nitrogen-containing heterocyclic structure. This compound features a chloro and a methoxy substituent on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The unique structural characteristics of 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane make it an interesting subject for research in medicinal chemistry and pharmacology, particularly regarding its potential therapeutic applications in treating neurological disorders and as a building block for more complex molecules.
The synthesis of 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane can be achieved through various methods. A common approach includes the intramolecular reductive amination of the corresponding aminoketones using imine reductase enzymes. This method allows for the formation of the diazepane ring under mild conditions, which is advantageous for maintaining the integrity of sensitive functional groups.
The molecular structure of 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane consists of a diazepane ring fused with a substituted phenyl group. The presence of both chloro and methoxy groups on the phenyl ring enhances its reactivity and interaction with biological targets.
1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane undergoes several types of chemical reactions:
The choice of reagents and reaction conditions significantly affects the yield and selectivity of these transformations. For instance, the use of specific catalysts or solvents can enhance reaction rates and product distributions.
The mechanism of action for 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane involves its interaction with neurotransmitter receptors in the central nervous system. It may function as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. This interaction is crucial for understanding its potential therapeutic effects in treating conditions such as anxiety or depression.
Relevant analyses include spectroscopic techniques (e.g., Nuclear Magnetic Resonance spectroscopy) to confirm structural integrity and purity following synthesis.
1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane has several scientific applications:
Online commerce platforms have revolutionized the distribution of novel psychoactive substances (NPS), enabling global access to compounds like 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane (CAS 1501773-42-7). Vendor sites such as EOS Med Chem market this diazepane derivative under ambiguous categories like "Chemical Compound used for Medicinal Purpose," bypassing regulatory scrutiny through deliberate terminological vagueness [1]. These platforms employ sophisticated strategies to enhance buyer confidence, including:
Table 1: Vendor Profile Analysis for 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane
Vendor Attribute | Operational Mechanism | Impact on NPS Accessibility |
---|---|---|
Free Shipping Threshold | Orders >$10,000 | Incentivizes bulk purchases |
Product Cross-Listing | 6+ related compounds per page | Dilutes regulatory attention |
Review Systems | "Verified Purchase" requirements | Creates artificial credibility |
Payment Security | Cryptocurrency/escrow options | Anonymizes transactions |
Web crawlers like NPSfinder® have identified 142 unique cognitive enhancers (CEs) sold through such platforms, with diazepane derivatives representing ~6% of psychonaut-marketed NPS [3]. The compound’s structural similarity to piperazine-based MCH receptor ligands (e.g., 1-(4-Methoxyphenyl)-1,4-diazepane) further enables vendor positioning within "legitimate" neurochemical research niches [5] [8].
The proliferation of 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane coincides with rising psychonaut interest in designer nootropics – substances purportedly enhancing cognition without classical stimulant side effects. Psychonaut forums categorize such diazepanes within GABAergic modulators (5% of reported CEs) and "miscellaneous cognitive enhancers" (8%), though pharmacological evidence remains speculative [3]. Key behavioral drivers include:
Table 2: Cognitive Enhancer Categories Including Diazepane Analogues
CE Category | Representative Compounds | Forum Prevalence |
---|---|---|
Prescribed Drugs (17%) | Modafinil, methylphenidate | High regulation |
GABAergics (5%) | 1-(2-Methoxyphenyl)-1,4-diazepane HCl | Emerging interest |
Plant/Herbal Products (29%) | Ginkgo biloba, nicotine-based NPS | Legacy dominance |
Synthetic Diazepanes (N/A) | 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane | Low but growing |
Ethnographic analyses of psychonaut forums reveal ritualistic self-experimentation frameworks, where users document "cognitive bioassays" through standardized tasks (e.g., digit-span recall pre/post diazepane use) [3]. These practices lack pharmacological validation, as no clinical studies confirm diazepanes’ nootropic efficacy in healthy subjects.
The demand for 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane reflects three intersecting sociocultural phenomena:
Corporate "productivity arms races" further normalize CE use, with 12–15% of psychonauts reporting professional pressure to use enhancers [3]. This occurs despite WHO warnings that 42% of online-marketed NPS lack toxicological profiles, positioning compounds like 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane within high-risk pharmacological terra incognita.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1